molecular formula C10H18N2O4 B13615656 Tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate

Tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate

Cat. No.: B13615656
M. Wt: 230.26 g/mol
InChI Key: WDOLROOAHSODPR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O4 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with nitroalkanes under specific conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-nitroethanol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules. These interactions can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate is unique due to the presence of the nitroethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound versatile for synthetic applications.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl 3-(2-nitroethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-8(7-11)4-5-12(14)15/h8H,4-7H2,1-3H3

InChI Key

WDOLROOAHSODPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC[N+](=O)[O-]

Origin of Product

United States

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